L-Tyrosine-13C,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

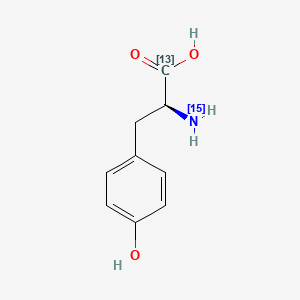

C9H11NO3 |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)(113C)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1,10+1 |

InChI Key |

OUYCCCASQSFEME-HJRUCTFRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H]([13C](=O)O)[15NH2])O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of L-Tyrosine-¹³C,¹⁵N in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern biological and biomedical research, enabling precise and quantitative analysis of complex biological systems. Among these, L-Tyrosine-¹³C,¹⁵N, a non-radioactive, heavy-isotope-labeled version of the amino acid L-tyrosine, has emerged as a critical reagent. Its unique properties allow researchers to trace the fate of tyrosine in various metabolic and cellular processes with high accuracy. This technical guide provides an in-depth exploration of the primary applications of L-Tyrosine-¹³C,¹⁵N, complete with experimental protocols, quantitative data summaries, and visual workflows to facilitate its integration into your research.

Core Applications of L-Tyrosine-¹³C,¹⁵N

L-Tyrosine, in its isotopically labeled form with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), serves as a powerful tool in several key research areas:

-

Quantitative Proteomics (SILAC): It is a cornerstone of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used method for the accurate relative quantification of proteins between different cell populations[1].

-

Metabolic Flux Analysis (MFA): As a metabolic tracer, it allows for the detailed mapping and quantification of metabolic pathways, providing insights into cellular metabolism in both normal and diseased states[2].

-

Protein Turnover Studies: Dynamic SILAC (dSILAC) experiments utilize L-Tyrosine-¹³C,¹⁵N to measure the rates of protein synthesis and degradation, offering a deeper understanding of protein homeostasis[3][4][5].

-

Internal Standard for Quantitative Analysis: In mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), it serves as a reliable internal standard for the precise quantification of unlabeled tyrosine and its metabolites.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: This labeled compound can be used as a tracer to investigate the metabolic fate of drugs that are structurally related to tyrosine or that impact tyrosine metabolism.

Quantitative Proteomics: The SILAC Method

SILAC is a powerful technique that enables the direct comparison of protein abundances between two or more cell populations. The principle lies in metabolically incorporating "light" (naturally abundant isotopes) or "heavy" (stable isotope-labeled) amino acids into the entire proteome. When the cell populations are mixed, the relative abundance of a protein can be determined by the ratio of the intensities of its "light" and "heavy" peptide pairs in a mass spectrometer.

Experimental Protocol: SILAC using L-Tyrosine-¹³C,¹⁵N

This protocol outlines a typical SILAC experiment for comparing protein expression between a control and a treated cell population.

1. Media Preparation:

-

Prepare two types of cell culture media: "Light" and "Heavy."

-

Both media should be deficient in standard L-tyrosine. Commonly used media bases include DMEM or RPMI-1640.

-

Light Medium: Supplement the base medium with a standard concentration of unlabeled L-tyrosine.

-

Heavy Medium: Supplement the base medium with L-Tyrosine-¹³C,¹⁵N at the same concentration as the light medium.

-

Both media must be supplemented with dialyzed fetal bovine serum (dFBS) to avoid the introduction of unlabeled amino acids.

2. Cell Culture and Labeling (Adaptation Phase):

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "Light" medium and the other in the "Heavy" medium.

-

Subculture the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the respective labeled or unlabeled tyrosine into the proteome.

-

The growth rate and morphology of the cells in both media should be comparable.

3. Experimental Phase:

-

Once complete labeling is achieved, the "heavy"-labeled cells can be subjected to the experimental treatment (e.g., drug exposure, growth factor stimulation), while the "light"-labeled cells serve as the control.

4. Sample Preparation:

-

Harvest both cell populations and count the cells to ensure equal numbers are mixed.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration of the lysate.

5. Protein Digestion:

-

Proteins can be separated by SDS-PAGE followed by in-gel digestion or digested directly in-solution.

-

In-gel Digestion:

-

Run the protein lysate on a 1D SDS-PAGE gel.

-

Excise the gel lane and cut it into small pieces.

-

Destain the gel pieces.

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Digest the proteins overnight with a protease such as trypsin.

-

Extract the peptides from the gel pieces.

-

-

In-solution Digestion:

-

Denature, reduce, and alkylate the proteins in solution.

-

Digest the proteins with trypsin.

-

6. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution LC-MS/MS (e.g., Orbitrap mass spectrometer).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of L-Tyrosine-¹³C,¹⁵N.

7. Data Analysis:

-

Utilize specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

-

The ratio for each protein reflects its relative abundance between the treated and control samples.

Quantitative Data from a Representative SILAC Experiment

The following table summarizes hypothetical quantitative data from a SILAC experiment comparing the proteomes of control cells ("Light") and cells treated with a novel drug candidate ("Heavy"). Proteins with a significant change in their H/L ratio are potential targets of the drug.

| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |

| P04637 | TP53 | 2.54 | 0.001 | Upregulated |

| P62258 | HSP90AB1 | 0.98 | 0.85 | Unchanged |

| Q06609 | MAPK1 | 0.45 | 0.005 | Downregulated |

| P31749 | AKT1 | 1.05 | 0.72 | Unchanged |

| P10415 | VIM | 3.12 | <0.001 | Upregulated |

SILAC Experimental Workflow Diagram

Caption: A generalized workflow for a SILAC experiment.

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a stable isotope-labeled substrate, such as L-Tyrosine-¹³C,¹⁵N, and measuring the isotopic enrichment in downstream metabolites, researchers can deduce the flow of atoms through the metabolic network.

Experimental Protocol: ¹³C,¹⁵N-MFA

This protocol provides a general framework for conducting an MFA experiment using a stable isotope tracer.

1. Experimental Design:

-

Define the metabolic pathways of interest.

-

Select the appropriate stable isotope tracer(s). For tyrosine metabolism, L-Tyrosine-¹³C,¹⁵N is ideal. For central carbon metabolism, ¹³C-glucose and ¹⁵N-glutamine are common choices.

-

Determine the labeling strategy (e.g., uniformly labeled vs. position-specific labeling).

-

Establish the duration of the labeling experiment to achieve isotopic steady-state.

2. Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Switch the cells to a medium containing the stable isotope-labeled substrate.

-

Collect cell samples at various time points or at isotopic steady-state.

3. Metabolite Extraction:

-

Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by immersing the cells in a cold solvent like liquid nitrogen or a cold methanol/water mixture.

-

Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

4. Analytical Measurement:

-

Analyze the isotopic enrichment of the target metabolites using GC-MS or LC-MS/MS.

-

The mass spectrometer will detect the different mass isotopomers of each metabolite, providing information on the incorporation of the stable isotopes.

5. Flux Calculation:

-

Construct a stoichiometric model of the relevant metabolic network.

-

Use specialized software (e.g., INCA, METRAN) to fit the measured isotopomer distribution data to the metabolic model.

-

The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.

Quantitative Data from a Representative MFA Experiment

The following table presents hypothetical flux data for key reactions in central carbon metabolism, determined by MFA using ¹³C-glucose. Fluxes are typically reported relative to the glucose uptake rate.

| Reaction | Abbreviation | Relative Flux (Control) | Relative Flux (Treated) | Fold Change |

| Glycolysis | vGLK | 100 | 120 | 1.2 |

| Pentose Phosphate Pathway | vG6PDH | 25 | 15 | 0.6 |

| TCA Cycle (Pyruvate Dehydrogenase) | vPDH | 60 | 85 | 1.4 |

| Anaplerosis (Pyruvate Carboxylase) | vPC | 15 | 10 | 0.67 |

Metabolic Flux Analysis Workflow Diagram

Caption: A schematic of the metabolic flux analysis workflow.

Conclusion

L-Tyrosine-¹³C,¹⁵N is a versatile and powerful tool for researchers across various disciplines. Its application in SILAC-based quantitative proteomics provides a robust method for understanding global protein expression changes. As a tracer in metabolic flux analysis, it offers unparalleled insights into the intricate workings of cellular metabolism. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively harness the capabilities of this stable isotope-labeled amino acid in their pursuit of scientific discovery and therapeutic innovation.

References

- 1. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]

- 4. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Tyrosine-¹³C,¹⁵N: Chemical Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of L-Tyrosine-¹³C,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details experimental protocols for its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), and explores its role in tracing metabolic and signaling pathways.

Core Chemical Properties and Structure

L-Tyrosine-¹³C,¹⁵N is a non-radioactive, isotopically labeled form of the amino acid L-tyrosine, where all nine carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling provides a distinct mass shift, making it an invaluable tool for quantitative studies in proteomics and metabolomics.

Physicochemical Data

The key physicochemical properties of L-Tyrosine-¹³C,¹⁵N are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Chemical Formula | ¹³C₉H₁₁¹⁵NO₃ | [1][2] |

| Molecular Weight | 191.12 g/mol | [1][3] |

| CAS Number | 202407-26-9 | [1] |

| Appearance | Solid | |

| Melting Point | >300 °C (decomposes) | |

| Optical Activity | [α]25/D -12.0°, c = 1 in 1 M HCl | |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥95% | |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in 1 M HCl (25 mg/ml). |

Chemical Structure

The structure of L-Tyrosine-¹³C,¹⁵N is identical to that of L-Tyrosine, with the exception of the isotopic composition of its carbon and nitrogen atoms.

Experimental Protocols

L-Tyrosine-¹³C,¹⁵N is a versatile tool in various experimental settings. Below are detailed protocols for its application in NMR spectroscopy and LC-MS/MS-based metabolic tracing.

Protein Expression and Purification for NMR Spectroscopy

This protocol outlines the expression and purification of a protein uniformly labeled with ¹³C and ¹⁵N, including L-Tyrosine-¹³C,¹⁵N, for structural and dynamic studies by NMR.

Objective: To produce a uniformly ¹³C,¹⁵N-labeled protein for NMR analysis.

Materials:

-

E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

-

M9 minimal media components.

-

¹⁵NH₄Cl as the sole nitrogen source.

-

¹³C₆-D-glucose as the sole carbon source.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 50 mM NaCl, 10% D₂O).

Procedure:

-

Starter Culture: Inoculate a single colony of transformed E. coli into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

M9 Minimal Media Culture: Inoculate 1 L of M9 minimal media containing ¹⁵NH₄Cl and ¹³C₆-glucose with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

-

Purification:

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged protein with Elution Buffer.

-

(Optional) Perform size-exclusion chromatography (SEC) to further purify the protein and exchange it into the NMR Buffer.

-

-

Concentration and Quality Control: Concentrate the purified protein to 0.3-0.5 mM. Verify purity by SDS-PAGE and confirm isotopic incorporation by mass spectrometry.

Experimental Workflow for Protein Expression and Purification:

3D NMR Data Acquisition and Processing

This protocol describes the acquisition and processing of a standard 3D NMR experiment (e.g., HNCO) for a uniformly ¹³C,¹⁵N-labeled protein.

Objective: To obtain sequential backbone resonance assignments.

Instrumentation:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Acquisition Parameters (Example for a 3D HNCO):

-

Temperature: 298 K

-

Acquisition times:

-

¹H (direct dimension): ~100 ms

-

¹⁵N (indirect dimension): ~30 ms

-

¹³C (indirect dimension): ~15 ms

-

-

Number of scans: 8-16 per increment

-

Recycle delay: 1.0-1.5 s

-

Spectral widths:

-

¹H: 14 ppm

-

¹⁵N: 35 ppm

-

¹³C: 25 ppm

-

Processing Workflow:

-

Data Conversion: Convert the raw spectrometer data to a suitable format (e.g., NMRPipe).

-

Fourier Transformation: Apply a Fourier transform to all three dimensions.

-

Phasing: Manually phase the direct dimension (¹H) and automatically phase the indirect dimensions.

-

Referencing: Reference the chemical shifts to an internal standard (e.g., DSS for ¹H).

-

Linear Prediction: Apply linear prediction to the indirect dimensions to improve resolution.

-

Solvent Suppression: Apply appropriate solvent suppression techniques.

-

Analysis: Use software such as NMRViewJ or CARA for spectral analysis and resonance assignment.

Data Processing Workflow:

LC-MS/MS for Metabolic Flux Analysis of Catecholamine Biosynthesis

This protocol details the use of L-Tyrosine-¹³C,¹⁵N to trace its conversion to dopamine in a neuronal cell line.

Objective: To quantify the flux of L-Tyrosine to dopamine.

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y).

-

Cell culture medium deficient in L-Tyrosine.

-

L-Tyrosine-¹³C,¹⁵N.

-

80% Methanol (ice-cold).

-

LC-MS/MS system (e.g., Q-Exactive or triple quadrupole).

Procedure:

-

Cell Culture and Labeling:

-

Culture neuronal cells in standard medium until they reach ~80% confluency.

-

Replace the medium with tyrosine-free medium for 1 hour to deplete intracellular tyrosine pools.

-

Add medium supplemented with a known concentration of L-Tyrosine-¹³C,¹⁵N and incubate for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (Positive Ion Mode):

-

Monitor the following mass transitions (precursor ion -> product ion):

-

Unlabeled L-Tyrosine: m/z 182.08 -> 136.08

-

L-Tyrosine-¹³C,¹⁵N: m/z 192.11 -> 145.11

-

Unlabeled L-DOPA: m/z 198.07 -> 152.08

-

¹³C₉,¹⁵N-L-DOPA: m/z 208.10 -> 161.11

-

Unlabeled Dopamine: m/z 154.09 -> 137.06

-

¹³C₈,¹⁵N-Dopamine: m/z 163.12 -> 144.09

-

-

-

-

Data Analysis:

-

Integrate the peak areas for each labeled and unlabeled metabolite.

-

Calculate the fractional labeling of each metabolite over time to determine the metabolic flux.

-

Metabolic Flux Analysis Workflow:

Application in Signaling Pathway Analysis: A Case Study

Tracing the Catecholamine Biosynthesis Pathway

L-Tyrosine is the precursor to the catecholamines, including dopamine, norepinephrine, and epinephrine. By using L-Tyrosine-¹³C,¹⁵N, researchers can trace the flow of carbon and nitrogen atoms through this critical signaling pathway, providing quantitative insights into neurotransmitter synthesis and turnover.

Signaling Pathway Diagram:

References

A Technical Guide to L-Tyrosine-13C,15N: Isotopic Purity and Enrichment Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Tyrosine-13C,15N, a stable isotope-labeled amino acid crucial for a wide range of applications in metabolic research, proteomics, and drug development. This document details its isotopic purity and enrichment levels, provides in-depth experimental protocols for its quantification, and illustrates its role in key biological pathways.

Quantitative Data: Isotopic Purity and Enrichment

This compound is commercially available from several suppliers, with specified levels of isotopic enrichment and chemical purity. The following tables summarize the typical quantitative data for this essential research compound.

Table 1: Isotopic Enrichment Levels of this compound

| Supplier/Product ID | Isotopic Enrichment (atom %) - 13C | Isotopic Enrichment (atom %) - 15N | Notes |

| Cambridge Isotope Laboratories, Inc. (CNLM-439-H-PK) | 99% | 99% | Uniformly labeled |

| Sigma-Aldrich (607991) | 98% | 98% | |

| Cambridge Isotope Laboratories, Inc. (CNLM-7809-PK) | 99% (at position 1) | 98% | Specifically labeled |

| Sigma-Aldrich (749958) | 99% | 98% | Also labeled with Deuterium (98 atom % D) |

Table 2: Chemical Purity and Other Specifications

| Supplier/Product ID | Chemical Purity | Form | Molecular Weight ( g/mol ) |

| Cambridge Isotope Laboratories, Inc. (CNLM-439-H-PK) | ≥98% | Solid | 191.12 |

| Sigma-Aldrich (607991) | ≥95% (CP) | Solid | 191.12 |

| Cayman Chemical (19555) | ≥98% | Solid | 191.1 |

Experimental Protocols for Isotopic Analysis

Accurate determination of isotopic purity and enrichment is critical for quantitative studies. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry Workflow for Isotopic Enrichment Analysis

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of labeled compounds by measuring their mass-to-charge ratio.

Caption: Workflow for MS-Based Isotopic Enrichment Analysis.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as 0.1% formic acid in LC-MS grade water, to a final concentration of 1-10 µg/mL.

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase volatility. A common method is the preparation of N-acetyl methyl esters.[1]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Chromatographic Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Perform a full scan (MS1) to determine the m/z of the precursor ions for both unlabeled L-Tyrosine (C9H11NO3, MW: 181.07) and L-Tyrosine-13C9,15N (13C9H11 15NO3, MW: 191.12).

-

Perform tandem MS (MS/MS) on the selected precursor ions to generate fragmentation patterns for confirmation.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the specific m/z values of both the labeled and any residual unlabeled L-Tyrosine.

-

Integrate the peak areas for both isotopic forms.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = [Peak Area (labeled) / (Peak Area (labeled) + Peak Area (unlabeled))] * 100

-

-

NMR Spectroscopy for Isotopic Purity Determination

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of isotopic labels and determine their enrichment.

Caption: Workflow for NMR-Based Isotopic Purity Analysis.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a small vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum to assess the overall purity and structure.

-

Acquire a ¹³C NMR spectrum. The presence of ¹³C labels will result in strong signals at the corresponding carbon positions. The absence or very low intensity of signals at the natural abundance chemical shifts indicates high isotopic enrichment.

-

Acquire a ¹⁵N NMR spectrum or a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. The HSQC experiment is often preferred due to its higher sensitivity and will show correlations for protons attached to ¹⁵N atoms.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

In the ¹³C spectrum, compare the integrals of the signals from the ¹³C-labeled positions to any residual signals at the natural abundance chemical shifts to quantify the ¹³C enrichment.

-

Similarly, in the ¹⁵N spectrum or ¹H-¹⁵N HSQC, the presence and intensity of the signal will confirm ¹⁵N labeling. Quantification can be performed by comparing the signal integral to that of a known standard.

-

Biological Significance and Signaling Pathways

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters and hormones. The use of this compound allows researchers to trace its metabolic fate in these pathways.

Catecholamine Biosynthesis

L-Tyrosine is the initial substrate for the synthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine. These molecules are vital for neurotransmission and the "fight-or-flight" response.

Caption: Catecholamine Biosynthesis Pathway.

This pathway begins with the conversion of L-Tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step.[2][3] L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine.[2][4]

Thyroid Hormone Synthesis

L-Tyrosine is also a fundamental component in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which regulate metabolism.

Caption: Thyroid Hormone Synthesis Pathway.

In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These are then coupled to form T4 and T3, which are subsequently released into the bloodstream.

Conclusion

This compound is an invaluable tool for researchers and scientists in various fields. Its high isotopic enrichment and chemical purity allow for precise tracing and quantification in complex biological systems. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective application of this stable isotope-labeled compound in cutting-edge research.

References

A Technical Guide to L-Tyrosine-¹³C,¹⁵N for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Tyrosine-¹³C,¹⁵N, a stable isotope-labeled amino acid critical for a range of applications in modern biological and biomedical research. We will explore its commercial availability, key applications with detailed experimental protocols, and its role in significant biological pathways.

Commercial Suppliers and Product Specifications

L-Tyrosine-¹³C,¹⁵N is a specialized chemical reagent available from a number of reputable suppliers who cater to the research community. The primary considerations for researchers are isotopic purity, chemical purity, and the available formulations. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product Name | Isotopic Purity (%) | Chemical Purity (%) | CAS Number |

| Cambridge Isotope Laboratories, Inc. | L-Tyrosine (¹³C₉, 99%; ¹⁵N, 99%) | ¹³C: 99, ¹⁵N: 99 | ≥98 | 202407-26-9 |

| Cayman Chemical | L-Tyrosine-¹³C₉,¹⁵N | Not specified | ≥98 | 202407-26-9 |

| Sigma-Aldrich (Merck) | L-Tyrosine-¹³C₉,¹⁵N | ¹³C: 98, ¹⁵N: 98 | 95 (CP) | 202407-26-9 |

Key Applications and Experimental Protocols

L-Tyrosine-¹³C,¹⁵N is a versatile tool in the laboratory, primarily utilized in quantitative proteomics, metabolic studies, and as an internal standard for mass spectrometry.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. L-Tyrosine-¹³C,¹⁵N serves as a "heavy" variant, allowing for the differentiation and relative quantification of proteins between different cell populations.

Experimental Protocol: A General Workflow for SILAC

This protocol outlines the key steps for a typical SILAC experiment.

a. SILAC Media Preparation: [1]

-

Prepare 1,000x stock solutions of "light" (unlabeled) and "heavy" (L-Tyrosine-¹³C,¹⁵N) amino acids in a sterile buffer such as PBS.

-

Use a specialized SILAC-grade cell culture medium that is deficient in the amino acid to be labeled (in this case, tyrosine).

-

Supplement the deficient medium with either the "light" or "heavy" amino acid stock solution to the desired final concentration.

-

Add other necessary supplements such as dialyzed fetal bovine serum (to minimize the introduction of unlabeled amino acids), antibiotics, and growth factors.

-

Sterile-filter the complete media before use.

b. Cell Culture and Labeling: [1]

-

Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

-

Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[1]

-

Monitor the incorporation efficiency by mass spectrometry if necessary.

c. Experimental Treatment:

-

Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.

d. Cell Lysis and Protein Extraction: [1]

-

Harvest both cell populations and wash with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate.

e. Sample Pooling and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" cell lysates.

-

Perform in-solution or in-gel digestion of the protein mixture using a protease such as trypsin.

f. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Peptides containing the "heavy" L-Tyrosine will exhibit a characteristic mass shift compared to their "light" counterparts.

-

The ratio of the peak intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

Logical Workflow for a SILAC Experiment

Caption: A flowchart illustrating the major steps in a SILAC-based quantitative proteomics experiment.

Metabolic Labeling and Flux Analysis

L-Tyrosine-¹³C,¹⁵N can be used as a tracer to study metabolic pathways and quantify the flux of metabolites through these pathways. By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can gain insights into cellular metabolism under various conditions.

Experimental Protocol: General Steps for Metabolic Flux Analysis

-

Cell Culture and Isotope Labeling: Culture cells in a defined medium and then switch to a medium containing L-Tyrosine-¹³C,¹⁵N as the tracer.

-

Time-Course Sampling: Collect cell samples at different time points after the introduction of the labeled substrate.

-

Metabolite Extraction: Quench metabolic activity rapidly and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using LC-MS/MS to determine the mass isotopomer distribution for tyrosine and its downstream products.

-

Flux Calculation: Use specialized software to model the metabolic network and calculate the reaction fluxes based on the isotopic labeling data.

Experimental Workflow for Metabolic Flux Analysis

Caption: A simplified workflow for conducting a metabolic flux analysis experiment using a stable isotope tracer.

Internal Standard for Mass Spectrometry

Due to its identical chemical properties to endogenous L-Tyrosine but distinct mass, L-Tyrosine-¹³C,¹⁵N is an ideal internal standard for the accurate quantification of L-Tyrosine in complex biological samples by mass spectrometry.

Experimental Protocol: Use as an Internal Standard

-

Sample Preparation: To a known volume or mass of the biological sample (e.g., plasma, cell lysate), add a known amount of L-Tyrosine-¹³C,¹⁵N.

-

Extraction: Perform the necessary extraction procedure to isolate the amino acid fraction.

-

LC-MS/MS Analysis: Analyze the sample by LC-MS/MS, monitoring the specific mass transitions for both the endogenous (light) and the internal standard (heavy) L-Tyrosine.

-

Quantification: The concentration of the endogenous L-Tyrosine is calculated by comparing the peak area of the light analyte to the peak area of the heavy internal standard, using a calibration curve.

Biological Signaling Pathways Involving L-Tyrosine

L-Tyrosine is a precursor to several critical biomolecules, and understanding its metabolic fate is crucial in many areas of research.

Catecholamine Biosynthesis

L-Tyrosine is the starting material for the synthesis of catecholamines, which are important neurotransmitters and hormones. This pathway is fundamental to neuroscience and endocrinology research.

Catecholamine Biosynthesis Pathway

Caption: The enzymatic conversion of L-Tyrosine into the catecholamines dopamine, norepinephrine, and epinephrine.

Thyroid Hormone Synthesis

In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated to form the precursors of thyroid hormones.

Thyroid Hormone Synthesis Pathway

Caption: A simplified representation of the synthesis of thyroid hormones from iodide and tyrosine residues on thyroglobulin.

Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine phosphorylation is a key event in many signal transduction pathways initiated by receptor tyrosine kinases (RTKs). While L-Tyrosine-¹³C,¹⁵N is used to study the proteins in these pathways, the core mechanism involves the phosphorylation of tyrosine residues on proteins.

A Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

Caption: An overview of a typical signal transduction cascade initiated by the activation of a receptor tyrosine kinase.

References

A Technical Guide to the Stability and Storage of L-Tyrosine-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for L-Tyrosine-¹³C,¹⁵N. Ensuring the integrity of isotopically labeled compounds is critical for the accuracy and reproducibility of experimental results in fields such as metabolic research, quantitative proteomics, and drug development. This document outlines the factors affecting the stability of L-Tyrosine-¹³C,¹⁵N, provides recommended storage protocols, and details experimental methods for stability assessment.

Core Concepts of Stability

L-Tyrosine-¹³C,¹⁵N is a stable isotope-labeled amino acid, meaning it is non-radioactive. The ¹³C and ¹⁵N isotopes do not decay over time, so the stability of the compound is determined by the chemical integrity of the L-Tyrosine molecule itself. It is generally understood that the physicochemical properties of isotopically labeled molecules are identical to their unlabeled counterparts. Therefore, the stability profile of L-Tyrosine-¹³C,¹⁵N is comparable to that of L-Tyrosine.

The primary factors that can affect the chemical stability of L-Tyrosine in both solid and solution forms are:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

pH: L-Tyrosine's solubility and the rate of certain degradation pathways are highly pH-dependent.

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation.

-

Oxidizing Agents: The phenolic ring of tyrosine is susceptible to oxidation.

-

Moisture: For the solid form, moisture can promote degradation and microbial growth.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of L-Tyrosine-¹³C,¹⁵N. The following recommendations are based on information from various suppliers and best practices for handling amino acids.

Solid Form

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage (≥ 4 years).[1] Room temperature is acceptable for shorter periods.[2][3] | Reduces the rate of potential solid-state degradation reactions. |

| Light | Store in a dark container or protect from light.[2][3] | Prevents photodegradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | L-Tyrosine is hygroscopic and moisture can lead to clumping and chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, though not strictly necessary for routine storage. | Minimizes oxidation. |

Solution Form

The stability of L-Tyrosine-¹³C,¹⁵N in solution is more complex and depends on the solvent, pH, concentration, and storage temperature. L-Tyrosine has low solubility in neutral aqueous solutions (approximately 0.45 mg/mL). To prepare stock solutions, it is often necessary to dissolve it in acidic or basic solutions, or in organic solvents like DMSO.

| Parameter | Recommendation | Rationale |

| Temperature | For aqueous stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | Minimizes degradation rates in solution. |

| pH | For concentrated aqueous solutions, maintain a pH below 2 or above 9 to ensure solubility and stability. | L-Tyrosine is most soluble and stable at extreme pH values. Its solubility is lowest between pH 3 and 8.5. |

| Solvent | If using DMSO, use fresh, anhydrous DMSO as moisture can reduce solubility. | Prevents precipitation and degradation. |

| Light | Store solutions in amber vials or protect from light. | Prevents photodegradation in solution. |

Potential Degradation Pathways

Understanding the potential degradation pathways of L-Tyrosine is crucial for designing stable formulations and for identifying potential impurities in stability studies.

Oxidation

The phenolic hydroxyl group makes L-Tyrosine susceptible to oxidation. This can be initiated by reactive oxygen species (ROS), metal ions, or enzymatic activity. Key oxidation products include:

-

3,4-dihydroxyphenylalanine (DOPA): Formed by the hydroxylation of the phenyl ring.

-

Dityrosine: Formed via the dimerization of two tyrosyl radicals. This cross-linking can be a significant issue in peptides and proteins.

-

Dopachrome: Further oxidation of L-DOPA can lead to the formation of this colored compound.

Photodegradation

Exposure to UV light can lead to the formation of tyrosyl radicals, initiating oxidation and dimerization pathways. This can result in discoloration (yellowing or browning) of both solid samples and solutions.

Degradation at Extreme pH

While L-Tyrosine is more soluble at extreme pH, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to degradation. In the presence of high concentrations of HCl, halogenation of the tyrosine ring can occur.

The following diagram illustrates the major chemical degradation pathways for L-Tyrosine.

Caption: Major chemical degradation pathways of L-Tyrosine.

Experimental Protocols for Stability Assessment

To ensure the quality of L-Tyrosine-¹³C,¹⁵N for experimental use, it is advisable to perform stability assessments, particularly for solutions stored for extended periods.

Visual Inspection

A simple yet effective initial assessment of stability.

Methodology:

-

Prepare the L-Tyrosine-¹³C,¹⁵N solution in a clear, sterile container.

-

Store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

-

At specified time points (e.g., 0, 7, 14, 30 days), visually inspect the solution for:

-

Precipitation: Any sign of solid material, from a light haze to dense sediment.

-

Color Change: Any deviation from the initial color, such as yellowing or browning, which can indicate degradation.

-

-

Document the observations at each time point.

Purity and Concentration Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the concentration of L-Tyrosine-¹³C,¹⁵N and detecting degradation products.

Methodology:

-

Sample Preparation:

-

Carefully collect an aliquot of the stored solution, avoiding any precipitate.

-

If the solution contains proteins or other macromolecules, perform a deproteinization step (e.g., using a 10 kDa molecular weight cut-off spin filter).

-

Dilute the sample to an appropriate concentration within the linear range of the HPLC assay.

-

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is commonly used for amino acid analysis.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at approximately 275-280 nm (the absorbance maximum of the phenyl group) or fluorescence detection after derivatization for higher sensitivity.

-

Internal Standard: Use of a stable, non-interfering compound to improve quantitative accuracy.

-

-

Quantification:

-

Prepare a standard curve using a freshly prepared solution of L-Tyrosine-¹³C,¹⁵N of known concentration.

-

Inject the stored sample and the standards onto the HPLC system.

-

Determine the concentration of L-Tyrosine-¹³C,¹⁵N in the sample by comparing its peak area to the standard curve. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

-

The following diagram outlines a general workflow for a stability study of L-Tyrosine-¹³C,¹⁵N solutions.

References

An In-depth Technical Guide to Stable Isotope Labeling with L-Tyrosine-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of stable isotope labeling using L-Tyrosine-¹³C,¹⁵N. This non-radioactive labeled amino acid serves as a powerful tool in metabolic research, quantitative proteomics, and drug development, offering precise insights into complex biological systems.

Core Principles of Stable Isotope Labeling with L-Tyrosine-¹³C,¹⁵N

Stable isotope labeling involves the incorporation of non-radioactive, "heavy" isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into molecules of interest. L-Tyrosine labeled with both ¹³C and ¹⁵N (L-Tyrosine-¹³C,¹⁵N) is chemically identical to its natural counterpart but possesses a greater mass. This mass difference allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).

The primary applications of L-Tyrosine-¹³C,¹⁵N include its use as a metabolic tracer to follow the fate of tyrosine in various biochemical pathways and as an internal standard for the accurate quantification of endogenous L-tyrosine.[1][2] In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media where natural ("light") L-tyrosine is replaced with "heavy" L-Tyrosine-¹³C,¹⁵N.[2][] This leads to the incorporation of the heavy amino acid into all newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" and "heavy" media, researchers can accurately quantify changes in protein abundance between different experimental conditions.[4]

Quantitative Data Summary

The use of L-Tyrosine-¹³C,¹⁵N provides a distinct mass shift, enabling its detection and quantification. The following tables summarize key quantitative parameters.

| Property | Value | Reference |

| Molecular Formula (Unlabeled) | C₉H₁₁NO₃ | |

| Molecular Weight (Unlabeled) | 181.19 g/mol | |

| Molecular Formula (Labeled) | ¹³C₉H₁₁¹⁵NO₃ | |

| Molecular Weight (Labeled) | 191.12 g/mol | |

| Isotopic Purity | ≥98% for ¹³C, ≥98% for ¹⁵N | |

| Mass Shift (M+10) | 10 Da |

Table 1: Physicochemical Properties of Unlabeled and Labeled L-Tyrosine

| Parameter | Description | Typical Values | Reference |

| Incorporation Efficiency | The percentage of labeled amino acid successfully incorporated into proteins in cell culture. | >95% after 5-6 cell doublings. | |

| Limit of Quantification (GC-C-IRMS) | The lowest concentration of the analyte that can be reliably quantified. For δ¹⁵N analysis, the limit is > 1 V-s, and for δ¹³C analysis, it is > 10 V-s. | Varies by instrument and method. | |

| Mass Spectrometry Detection | Labeled peptides are detected as doublets in the mass spectrum, separated by the mass difference between the heavy and light isotopes. | The mass difference is determined by the number of labeled atoms in the peptide. |

Table 2: Key Parameters in Stable Isotope Labeling Experiments

Experimental Protocols

SILAC Protocol for Quantitative Proteomics using L-Tyrosine-¹³C,¹⁵N

This protocol outlines the general steps for a SILAC experiment to compare protein expression between two cell populations.

1. Media Preparation:

-

Prepare two types of cell culture media that are deficient in L-tyrosine.

-

Supplement one medium ("light") with unlabeled L-Tyrosine.

-

Supplement the other medium ("heavy") with L-Tyrosine-¹³C,¹⁵N.

-

Ensure both media are otherwise identical in composition.

2. Cell Culture and Labeling:

-

Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

-

Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation of the labeled or unlabeled tyrosine into the cellular proteome.

3. Experimental Treatment:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment) while the other serves as a control.

4. Cell Lysis and Protein Extraction:

-

Harvest both cell populations.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Extract the total protein.

5. Protein Digestion:

-

Perform in-solution or in-gel digestion of the protein mixture using an enzyme such as trypsin. In-gel digestion involves running the protein lysate on an SDS-PAGE gel, excising the protein bands, and digesting the proteins within the gel slices.

6. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

7. Data Analysis:

-

Use specialized software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on their signal intensities in the mass spectra. The ratio of heavy to light peptide signals reflects the relative abundance of the corresponding protein in the two experimental conditions.

GC-C-IRMS Protocol for L-Tyrosine-¹³C,¹⁵N Analysis

This protocol is for the analysis of L-Tyrosine-¹³C,¹⁵N incorporation at the amino acid level using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry.

1. Protein Hydrolysis:

-

Hydrolyze the protein sample to liberate individual amino acids. This is typically done using 6 M HCl at 150°C for 70 minutes under a nitrogen headspace.

2. Amino Acid Purification (Optional):

-

If the sample contains significant amounts of interfering substances like carbohydrates or lipids, purify the amino acids using strong cation-exchange chromatography.

3. Derivatization:

-

Convert the amino acids into volatile derivatives suitable for gas chromatography. A common method is to create N-acetyl methyl esters (NACME).

-

Esterification: React the amino acids with acidified methanol.

-

Acetylation: Acetylate the amino group using a mixture of acetic anhydride, trimethylamine, and acetone.

-

4. GC-C-IRMS Analysis:

-

Inject the derivatized amino acids into a GC-C-IRMS system.

-

Gas Chromatography: Separate the derivatized amino acids on a suitable GC column (e.g., Agilent DB-35). A typical temperature program starts at 70°C, ramps up to 140°C, then to 240°C, and finally to 255°C.

-

Combustion: The separated amino acids are combusted at high temperatures (e.g., 1000°C) to convert them into CO₂ and N₂ gas.

-

Isotope Ratio Mass Spectrometry: The isotopic ratios (¹³C/¹²C and ¹⁵N/¹⁴N) of the resulting gases are measured by the IRMS to determine the level of isotopic enrichment.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways involving tyrosine and a typical experimental workflow.

SILAC Experimental Workflow

Dopamine Synthesis from Tyrosine

Thyroid Hormone Synthesis from Tyrosine

Receptor Tyrosine Kinase Signaling

References

The Pivotal Role of L-Tyrosine-13C,15N in Unraveling Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a powerful and indispensable tool in metabolic research, offering a dynamic window into the intricate network of biochemical reactions that sustain life. Among the various tracers employed, L-Tyrosine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), specifically L-Tyrosine-¹³C,¹⁵N, provides a robust method for elucidating the complexities of tyrosine metabolism. This non-radioactive, stable isotope-labeled amino acid allows for the safe and precise tracking of tyrosine's fate as it is incorporated into proteins and transformed into a myriad of critical downstream metabolites, including neurotransmitters and pigments. This technical guide provides an in-depth exploration of the application of L-Tyrosine-¹³C,¹⁵N in tracing metabolic pathways, complete with experimental methodologies, data presentation, and visual pathway diagrams to empower researchers in their scientific endeavors.

Core Principles of Stable Isotope Tracing with L-Tyrosine-¹³C,¹⁵N

The fundamental principle behind using L-Tyrosine-¹³C,¹⁵N is the introduction of a "heavy" version of tyrosine into a biological system. This labeled tyrosine is chemically identical to its natural, "light" counterpart and thus participates in the same enzymatic reactions. However, the increased mass due to the ¹³C and ¹⁵N isotopes allows for its distinction and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By monitoring the incorporation of these heavy isotopes into downstream metabolites, researchers can map the flow of carbon and nitrogen atoms through various metabolic pathways, a technique known as metabolic flux analysis (MFA).

Key Applications in Metabolic Research

The use of L-Tyrosine-¹³C,¹⁵N as a tracer has significant applications in several key areas of biomedical research and drug development:

-

Neuroscience: Elucidating the biosynthesis and turnover rates of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are crucial in neurological function and disease.

-

Oncology and Dermatology: Investigating the melanin synthesis pathway, which is central to pigmentation and implicated in skin cancers like melanoma.

-

Proteomics: Quantifying protein synthesis and turnover rates through techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

-

Drug Development: Assessing the impact of therapeutic agents on specific metabolic pathways involving tyrosine, providing insights into drug efficacy and mechanism of action.

Data Presentation: Quantitative Metabolic Flux

The primary output of stable isotope tracing experiments is quantitative data on the flux through metabolic pathways. This data is often presented in tables that summarize the rate of conversion of the tracer into various metabolites.

| Precursor | Product | Flux Rate (nmol/mg protein/hr) | Condition | Analytical Method |

| [U-¹³C]-L-Tyrosine | [U-¹³C]-L-DOPA | 15.2 ± 2.1 | Basal Melanocytes | LC-MS/MS |

| [U-¹³C]-L-Tyrosine | [U-¹³C]-Dopamine | 8.5 ± 1.2 | Stimulated Neurons | GC-MS |

| [U-¹³C]-L-Tyrosine | [U-¹³C]-Eumelanin | 5.8 ± 0.9 | UV-exposed Cells | LC-MS |

| [U-¹³C]-L-Tyrosine | [U-¹³C]-Pheomelanin | 2.1 ± 0.4 | UV-exposed Cells | LC-MS |

| [¹⁵N]-L-Tyrosine | ¹⁵N-labeled Protein | 25.6 ± 3.5 | Growing Cells | LC-MS/MS |

Note: The data presented in this table are representative examples compiled from various studies and are intended for illustrative purposes.

Experimental Protocols

The successful implementation of L-Tyrosine-¹³C,¹⁵N tracing studies requires meticulous planning and execution of experimental protocols. Below are detailed methodologies for cell culture-based experiments.

Cell Culture and Isotope Labeling (SILAC-based approach)

This protocol is adapted from SILAC methodologies for labeling cellular proteins with L-Tyrosine-¹³C,¹⁵N.

a. Media Preparation:

-

Prepare "heavy" SILAC medium by supplementing dialyzed fetal bovine serum (10%) to DMEM or RPMI-1640 medium lacking L-tyrosine.

-

Add L-Tyrosine-¹³C,¹⁵N to the desired final concentration (e.g., the same as physiological tyrosine levels).

-

Prepare a "light" control medium with unlabeled L-tyrosine at the same concentration.

b. Cell Culture:

-

Culture the cells of interest in the "heavy" SILAC medium for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

Culture a parallel set of cells in the "light" medium as a control.

c. Experimental Treatment:

-

Once labeling is complete, cells can be subjected to experimental conditions (e.g., drug treatment, stimulation with a growth factor).

d. Sample Collection and Preparation:

-

Harvest cells by scraping and wash with ice-cold PBS.

-

For proteomic analysis, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

For metabolomic analysis, quench metabolism rapidly by adding a cold solvent (e.g., 80% methanol) and scraping the cells.

-

Centrifuge to pellet cellular debris and collect the supernatant containing metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

a. Sample Resuspension:

-

Resuspend the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.

b. Chromatographic Separation:

-

Utilize a reverse-phase or HILIC chromatography column appropriate for separating polar metabolites.

-

Column: For example, a C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% mobile phase B over a specified time (e.g., 15 minutes) is a common starting point.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

c. Mass Spectrometry Detection:

-

Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for tyrosine and its metabolites.

-

Data Acquisition: Perform full scan MS to detect all ions and targeted MS/MS (or parallel reaction monitoring, PRM) to confirm the identity and quantify the labeled metabolites.

-

MRM Transitions (example for L-Tyrosine-¹³C₉,¹⁵N):

-

Q1 (Precursor Ion): m/z 191.1

-

Q3 (Product Ion): m/z 144.1 (corresponding to the loss of the carboxyl group and amine group from the labeled backbone)

-

d. Data Analysis:

-

Process the raw MS data using specialized software to identify and quantify the peak areas of the labeled and unlabeled metabolites.

-

Calculate the fractional enrichment of the heavy isotopes in each metabolite to determine the flux through the pathway.

Mandatory Visualizations: Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving tyrosine and a typical experimental workflow for stable isotope tracing.

Caption: A typical experimental workflow for L-Tyrosine-¹³C,¹⁵N tracing.

Caption: Major metabolic fates of L-Tyrosine traced with ¹³C and ¹⁵N isotopes.

Caption: Detailed pathway of melanin synthesis from L-Tyrosine.

Conclusion

L-Tyrosine-¹³C,¹⁵N is a versatile and powerful tracer for dissecting the intricate pathways of tyrosine metabolism. Its application in metabolic flux analysis provides quantitative insights that are invaluable for basic research and drug development. By combining rigorous experimental design, high-resolution mass spectrometry, and robust data analysis, researchers can leverage this stable isotope to uncover novel metabolic insights and identify new therapeutic targets. The methodologies and visualizations presented in this guide offer a comprehensive framework for scientists to embark on their own investigations into the dynamic world of cellular metabolism.

The Cornerstone of Quantitative Proteomics: An In-depth Technical Guide to L-Tyrosine-13C,15N

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern proteomics, the precise quantification of protein abundance is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug discovery. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted technique for accurate relative and quantitative proteomics. At the core of this methodology lies the use of stable isotope-labeled amino acids, with L-Tyrosine-13C,15N serving as a critical tool for in-depth analysis of protein dynamics, particularly in the study of signaling pathways and post-translational modifications.

This technical guide provides a comprehensive overview of this compound, its application in quantitative proteomics, detailed experimental protocols, and the interpretation of the rich data it generates.

Core Principles of this compound in Proteomics

This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-Tyrosine. In this "heavy" version, the nine carbon atoms (12C) are replaced with their heavier isotope, carbon-13 (13C), and the single nitrogen atom (14N) is replaced with nitrogen-15 (15N). This labeling strategy results in a predictable mass shift in peptides containing this amino acid, which can be readily detected by mass spectrometry.

The fundamental principle of using this compound in proteomics revolves around metabolic incorporation. Cells are cultured in a specialized medium where the natural "light" L-Tyrosine has been replaced with "heavy" this compound. As cells grow and synthesize new proteins, they incorporate this heavy amino acid into their proteome. This in vivo labeling approach is advantageous as it introduces the isotopic label at the very beginning of the experimental workflow, minimizing experimental variability.

When a "heavy" labeled cell population is compared to a "light" (unlabeled) population, the corresponding peptides will appear as doublets in the mass spectrum, separated by a specific mass difference. The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the protein in the two samples.

Quantitative Data at a Glance

The precision of SILAC and other metabolic labeling techniques hinges on the well-defined mass difference introduced by the stable isotopes. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Description |

| Labeled Isotopes | 13C, 15N | The specific stable isotopes used for labeling. |

| Number of 13C atoms | 9 | All nine carbon atoms in tyrosine are replaced with 13C. |

| Number of 15N atoms | 1 | The single nitrogen atom in tyrosine is replaced with 15N. |

| Molecular Weight (Unlabeled) | 181.19 g/mol | The molecular weight of natural L-Tyrosine. |

| Molecular Weight (Labeled) | 191.12 g/mol | The molecular weight of L-Tyrosine-13C9,15N.[1][2] |

| Mass Shift per Tyrosine Residue | +10 Da | The mass difference between a peptide containing one heavy tyrosine and its light counterpart. |

| Isotopic Purity | Typically >98% | The percentage of the labeled amino acid that is fully substituted with the heavy isotopes. |

| Incorporation Efficiency | >95% | The percentage of the specific amino acid in the cellular proteome that is the heavy labeled form after sufficient cell doublings. |

Experimental Workflow: SILAC using this compound

The following diagram illustrates a typical SILAC workflow for a comparative proteomics experiment.

A typical experimental workflow for a SILAC experiment.

Detailed Experimental Protocol

This protocol outlines the key steps for performing a SILAC experiment with this compound to compare a treated versus a control cell population.

1. Media Preparation:

-

Prepare SILAC-specific cell culture medium that is deficient in L-Tyrosine. This is typically a customized formulation of DMEM or RPMI-1640.

-

Create two types of media:

-

"Light" Medium: Supplement the tyrosine-deficient medium with natural L-Tyrosine to a final concentration suitable for your cell line.

-

"Heavy" Medium: Supplement the tyrosine-deficient medium with this compound to the same final concentration as the light medium.

-

-

Both media should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.

2. Cell Culture and Labeling:

-

Culture two separate populations of your cells of interest.

-

Grow one population in the "light" medium and the other in the "heavy" medium.

-

To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six cell doublings. The efficiency of incorporation should be monitored by mass spectrometry of a small cell lysate sample.

3. Experimental Treatment:

-

Once labeling is complete (>95% incorporation), apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other cell population will serve as the control.

4. Cell Lysis and Protein Extraction:

-

Harvest both cell populations separately.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteome.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Protein Mixing and Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).

-

The mixed protein sample can be processed in one of two ways:

-

In-gel digestion: Separate the proteins by SDS-PAGE, excise the gel bands, and perform in-gel digestion with a protease such as trypsin.

-

In-solution digestion: Directly digest the mixed protein lysate in solution using a protease.

-

-

Trypsin is a common choice as it cleaves C-terminal to lysine and arginine residues.

6. Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides.

-

Specialized proteomics software is used to identify the peptides and quantify the intensity ratio of the heavy and light forms. This ratio corresponds to the relative abundance of the protein in the two samples.

Application Spotlight: Elucidating the EphB Signaling Pathway

SILAC with labeled amino acids is a powerful tool for dissecting complex cellular signaling pathways. For instance, it has been successfully employed to identify downstream effectors of the Ephrin B (EphB) receptor tyrosine kinase signaling pathway, which is crucial in processes like axon guidance and synaptic plasticity.

Upon activation by its ligand, ephrin-B, the EphB receptor undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites then serve as docking platforms for various downstream signaling proteins. A SILAC-based phosphoproteomics approach can identify and quantify these changes in tyrosine phosphorylation.

Simplified EphB receptor signaling pathway.

Beyond SILAC: Other Applications of this compound

While SILAC is the most prominent application, this compound can be utilized in other metabolic labeling strategies for quantitative proteomics.

-

Pulse-SILAC (pSILAC): This technique measures protein synthesis and turnover rates by introducing the heavy amino acid for a defined period (a "pulse"). The rate of incorporation of the heavy label provides a direct measure of protein synthesis.

-

NeuCode SILAC: This is a more advanced SILAC method that uses amino acids with subtle mass differences, allowing for higher multiplexing (i.e., comparing more than two or three samples simultaneously).

-

Metabolic Flux Analysis: By tracing the incorporation of 13C and 15N from labeled precursors like this compound into other metabolites, researchers can map and quantify the flow of atoms through metabolic pathways.

Conclusion

This compound is an indispensable tool in the quantitative proteomics toolbox. Its application in SILAC and other metabolic labeling techniques provides a robust and accurate means to investigate the dynamic nature of the proteome. For researchers in basic science and drug development, mastering the use of this compound opens the door to a deeper understanding of cellular function, disease mechanisms, and the mode of action of therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this powerful technology.

References

L-Tyrosine-¹³C,¹⁵N Applications in Biomolecular NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Tyrosine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes in the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of these stable isotopes make L-Tyrosine-¹³C,¹⁵N an invaluable tool for elucidating the structure, dynamics, and interactions of proteins and other biomolecules at an atomic level. This guide will delve into the core applications, present quantitative data, provide detailed experimental protocols, and visualize key processes.

Core Applications of L-Tyrosine-¹³C,¹⁵N in Biomolecular NMR

The strategic incorporation of ¹³C and ¹⁵N isotopes into L-Tyrosine residues offers several advantages for biomolecular NMR studies:

-

Enhanced Spectral Resolution and Assignment: The introduction of ¹³C and ¹⁵N nuclei, both having a nuclear spin of 1/2, allows for the use of multidimensional heteronuclear NMR experiments.[1] These experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HSQC, disperse the crowded proton signals into second and third dimensions based on the chemical shifts of the directly bonded nitrogen and carbon atoms, respectively.[2] This "fingerprint" spectrum simplifies resonance assignment, a critical first step in any detailed NMR study.[1]

-

Probing Protein Structure and Dynamics: Isotope labeling of tyrosine is crucial for determining the three-dimensional structures of proteins in solution.[1] Beyond static structures, L-Tyrosine-¹³C,¹⁵N enables the study of protein dynamics over a wide range of timescales (picoseconds to seconds). NMR relaxation experiments, such as the measurement of R₁, R₂, and the heteronuclear NOE (Nuclear Overhauser Effect), provide insights into the flexibility of the protein backbone and side chains.[3] Relaxation dispersion experiments, on the other hand, can characterize slower, microsecond-to-millisecond timescale motions that are often associated with enzymatic catalysis and conformational changes.

-

Investigating Molecular Interactions and Drug Discovery: L-Tyrosine residues are frequently located at the interfaces of protein-protein interactions and in the active sites of enzymes, particularly kinases and phosphatases. By monitoring the chemical shift perturbations (CSPs) of ¹H, ¹⁵N, and ¹³C nuclei in labeled tyrosine residues upon the addition of a ligand or binding partner, researchers can map the binding site, determine binding affinities, and gain insights into the mechanism of interaction. This makes L-Tyrosine-¹³C,¹⁵N a powerful tool in drug discovery for screening compound libraries and characterizing hit-to-lead compounds.

-

Studying Post-Translational Modifications: Tyrosine phosphorylation is a key post-translational modification that regulates a vast number of cellular signaling pathways. The distinct chemical environment of a phosphorylated tyrosine residue results in significant changes in the NMR chemical shifts of the backbone and sidechain nuclei. By using L-Tyrosine-¹³C,¹⁵N, researchers can unambiguously identify phosphorylation sites and study the structural and dynamic consequences of this modification.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from biomolecular NMR studies utilizing L-Tyrosine-¹³C,¹⁵N.

Table 1: Representative ¹H, ¹³C, and ¹⁵N Chemical Shifts of L-Tyrosine in a Protein Context

| Atom | Chemical Shift (ppm) |

| Hα | 4.0 - 5.0 |

| Hβ | 2.8 - 3.2 |

| Hδ | 7.0 - 7.3 |

| Hε | 6.7 - 7.0 |

| Cα | 55 - 60 |

| Cβ | 37 - 42 |

| Cγ | 128 - 132 |

| Cδ | 130 - 134 |

| Cε | 115 - 119 |

| Cζ | 155 - 160 |

| N | 110 - 130 |

Note: Chemical shifts are highly sensitive to the local chemical environment and can vary depending on the protein structure, pH, and temperature. The values presented are typical ranges.

Table 2: Phosphorylation-Induced ¹H Chemical Shift Changes (Δδ) for a Tyrosine Residue

| Atom | Δδ (ppm) = δ(phosphorylated) - δ(unphosphorylated) |

| Hα | +0.06 |

| Hβ (pro-S) | +0.10 |

| Hβ (pro-R) | -0.04 |

| Hδ | +0.02 |

| Hε | +0.26 |

| Amide H | -0.02 |

Positive values indicate a downfield shift. Data is for a model L-phosphotyrosine peptide and can vary based on sequence context and solution conditions.

Table 3: Representative NMR Relaxation Parameters for a Tyrosine Residue in a Protein

| Parameter | Typical Value Range | Information Gained |

| R₁ (¹⁵N) | 1.0 - 2.5 s⁻¹ | Fast timescale (ps-ns) backbone motions |

| R₂ (¹⁵N) | 5 - 25 s⁻¹ | Fast (ps-ns) and slow (µs-ms) timescale motions |

| ¹H-¹⁵N NOE | 0.6 - 0.9 | Backbone flexibility (lower values indicate higher flexibility) |

| R₁ρ (¹³C) | Varies with spin-lock field | Conformational exchange on the µs-ms timescale |

Values are dependent on the overall tumbling of the protein, local flexibility, and the magnetic field strength of the NMR spectrometer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving L-Tyrosine-¹³C,¹⁵N.

Protocol 1: Expression and Purification of a Uniformly ¹³C,¹⁵N-Labeled Protein in E. coli

This protocol outlines the steps for producing a protein with all carbon and nitrogen atoms isotopically labeled, including those in tyrosine residues.

-

Preparation of Minimal Media:

-

Prepare M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]-glucose as the sole carbon source.

-

Supplement the media with essential vitamins and trace metals.

-

For a 1-liter culture, typical amounts are 1 g of ¹⁵NH₄Cl and 2-4 g of [U-¹³C]-glucose.

-

-

Cell Culture and Protein Expression:

-

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

-

Grow a starter culture overnight in LB medium.

-

Inoculate the 1-liter ¹³C,¹⁵N-M9 minimal media with the starter culture.

-

Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to grow the cells for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

-

Lyse the cells using sonication or a high-pressure homogenizer.

-

-

Protein Purification:

-

Clarify the cell lysate by centrifugation to remove cell debris.

-

Purify the labeled protein using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

-

Protocol 2: Chemical Shift Perturbation (CSP) Mapping of a Ligand Binding to a ¹⁵N-Labeled Protein

This protocol describes how to identify the binding site of a ligand on a protein by monitoring changes in the ¹H-¹⁵N HSQC spectrum.

-

Sample Preparation:

-

Prepare a sample of the ¹⁵N-labeled protein (typically 0.1-0.5 mM) in a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH, containing 5-10% D₂O).

-

Prepare a concentrated stock solution of the ligand in the same buffer.

-

-

NMR Data Acquisition:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Perform a titration by adding small aliquots of the concentrated ligand stock solution to the protein sample.

-

Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand. It is important to ensure thorough mixing and temperature equilibration before each measurement.

-

-

Data Analysis:

-

Process and overlay all the acquired HSQC spectra.

-

Identify the amide cross-peaks that show significant chemical shift changes upon ligand binding. These residues are likely part of or near the binding site.

-

Calculate the weighted-average chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a scaling factor (typically around 0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

-